4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Description
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is a benzoxazole derivative featuring a chloro-substituted benzoxazole core linked via an oxygen atom to a para-substituted phenol group. This compound serves as a structural motif in several agrochemicals, particularly herbicides, where its derivatives inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants . While the phenol form itself is less commonly used in commercial formulations, its esterified analogs, such as fenoxaprop-p-ethyl, are widely applied due to enhanced lipid solubility and systemic activity .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCMPIPSNBHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220480 | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-01-5 | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The C-H arylation method, adapted from Royal Society of Chemistry protocols, enables direct coupling of benzoxazole derivatives with aryl halides. While the original procedure synthesizes 2-(4-methoxyphenyl)benzo[d]oxazole, substituting 4-iodophenol for 4-iodoanisole yields the target compound.
Experimental Protocol
Mechanism
The Cu₂O@PdCu catalyst facilitates oxidative addition of the aryl iodide to Pd(0), followed by C-H activation of benzoxazole. Reductive elimination forms the C-O bond, with the copper component enhancing electron transfer efficiency.
Yield and Optimization
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Key Variables :
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Solvent polarity (DMF > NMP > H₂O)
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Base strength (Cs₂CO₃ ≈ K₃PO₄ > Na₂CO₃)
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Catalyst loading (0.1–0.5 mol% optimal)
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Nucleophilic Aromatic Substitution (SNAr)
Substrate Design
This method exploits the electrophilicity of 2-chloro-6-nitrobenzoxazole, where the nitro group activates the 2-position for displacement by 4-hydroxyphenol.
Reaction Steps
Challenges
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Regioselectivity : Competing substitution at the 4-position of benzoxazole necessitates careful temperature control.
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Byproducts : Over-reduction of the benzoxazole ring occurs above 100°C.
Mitsunobu Etherification
Classic Ether Synthesis
The Mitsunobu reaction couples 6-chloro-2-hydroxybenzoxazole with 4-hydroxyphenol using DEAD and triphenylphosphine.
Procedure
Advantages and Limitations
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Yield : 65–70% (lower due to steric hindrance)
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Drawbacks : Stoichiometric reagents, high cost, and tedious purification.
Hydrolysis of Fenoxaprop P-Ethyl
Industrial Byproduct Pathway
This compound is isolated during Fenoxaprop P-ethyl synthesis via ester hydrolysis:
Chemical Reactions Analysis
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Herbicide Development
Primary Applications:
The most significant application of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is as an intermediate in the production of herbicides. Specifically, it is used in the synthesis of Fenoxaprop-P-Ethyl (FPE), a widely utilized herbicide that targets grassy weeds in various crops . The compound's structure allows it to participate in chemical reactions that are crucial for developing effective herbicides.
Synthetic Pathways:
The synthesis of this compound typically involves multi-step processes that can yield over 70% efficiency. These methods allow for precise control over functional group introduction and stereochemistry, making them suitable for large-scale production. The general synthetic route includes:
- Starting Materials: Identification and preparation of precursor chemicals.
- Reactions: Sequential reactions to introduce necessary functional groups.
- Purification: Techniques such as crystallization or chromatography to isolate the final product.
The molecular structure and connectivity of this compound are essential for its reactivity and effectiveness as a herbicide precursor.
Biological Activities
Antimicrobial and Antitumor Properties:
Research indicates that derivatives of this compound may exhibit antimicrobial and antitumor activities. These biological implications suggest potential uses beyond agriculture, possibly in pharmaceuticals or as biocides .
Mechanism of Action:
The proposed mechanism for its herbicidal action involves interference with specific biochemical pathways in target plants. This includes inhibition of key enzymes involved in growth regulation, leading to plant death while being selective enough to minimize harm to non-target species.
Environmental Impact and Safety
Toxicological Assessments:
Toxicological studies have been conducted to evaluate the safety profile of compounds related to this compound. The Environmental Protection Agency (EPA) has assessed its potential health risks associated with exposure through various routes (oral, dermal, inhalation). Findings indicate low acute toxicity levels; however, long-term exposure assessments are still ongoing .
Regulatory Status:
As a component in herbicides like Fenoxaprop-P-Ethyl, regulatory bodies monitor its environmental fate and degradation products to ensure safety standards are met during agricultural applications .
Research Case Studies
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol involves its interaction with specific molecular targets. In the case of its use as an herbicide intermediate, it acts by inhibiting the synthesis of essential proteins in plants, leading to their death . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key enzymatic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol are best understood through comparison with related benzoxazole and heterocyclic derivatives. Key compounds are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of this compound and Analogs
Structural and Functional Analysis
Fenoxaprop-p-ethyl Derived from this compound by esterification with (R)-2-ethylpropanoate. The ethyl ester enhances lipophilicity, improving plant membrane penetration and systemic translocation . Inhibits ACCase in grasses, disrupting lipid synthesis and leading to plant death .
Quizalofop-ethyl Replaces the benzoxazole ring with a quinoxaline moiety, altering target specificity. Retains herbicidal activity but with broader weed control, including resistance management .
Metamifop
- Incorporates an N-(2-fluorophenyl)-N-methylpropanamide group, increasing binding affinity to ACCase.
- Used in rice paddies due to selectivity against dicot weeds .
Antimicrobial Benzoxazole Derivatives (e.g., 6h–6k) Compounds like 2-(4-(((4-Chlorobenzyl)oxy)methyl)-4,5-dihydrooxazol-2-yl)phenol (6h) feature dihydrooxazol-phenol hybrids. Exhibit antibacterial activity, with IC₅₀ values influenced by halogen substituents (e.g., chloro, fluoro) .
Benzothiazole Analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole)
- Sulfur-containing analogs of benzoxazoles, showing diverse bioactivity, including antitumor and antimicrobial effects .
Key Differences in Physicochemical Properties
- Solubility: Esterified derivatives (e.g., fenoxaprop-p-ethyl) exhibit higher log P values (~3.5) compared to phenolic forms (log P ~2.8), enhancing herbicidal efficacy .
- Acidity: The phenol group (pKa ~10) in this compound contributes to pH-dependent solubility, whereas amide derivatives (e.g., metamifop) are less acidic .
- Thermal Stability: Fenoxaprop-p-ethyl decomposes at 457°C, while benzothiazole derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) have lower melting points (~150°C) .
Biological Activity
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, also known by its CAS number 70217-01-5, is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzoxazole moiety linked to a phenolic group. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing the benzoxazole scaffold can inhibit histone demethylases such as JMJD3. This inhibition is crucial in regulating epigenetic modifications associated with various cancers and inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various pathogens. For instance, derivatives of benzoxazole have been tested for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results .
- Antitumor Effects : The ability of this compound to induce cell cycle arrest in cancer cell lines has been documented. Specifically, it was found to cause S-phase arrest in A375 melanoma cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: JMJD3 Inhibition
In a study focused on the inhibition of JMJD3, a member of the KDM6 subfamily involved in epigenetic regulation, this compound derivatives were synthesized and evaluated for their inhibitory activity. Compound 8 , a derivative, exhibited an IC50 value of 1.22 ± 0.22 µM against JMJD3, highlighting its potential as a therapeutic agent in cancer treatment .
Toxicological Assessment
A toxicological assessment conducted on related compounds indicates that while some derivatives exhibit low acute toxicity, there are concerns regarding long-term exposure effects. For instance, studies have shown alterations in lipid metabolism and increased liver weights in animal models exposed to similar compounds . These findings necessitate further investigation into the safety profile of this compound.
Q & A
Q. What are the common synthetic routes for 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:
- Substitution Reactions : Reacting 6-chloro-1,3-benzoxazol-2-ol with 4-hydroxyphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronate esters of phenol derivatives, yielding the target compound with improved regioselectivity .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 6.8–7.6 ppm) and the benzoxazole C-O-C linkage (δ 160–165 ppm in ¹³C) .
- IR : Stretching vibrations for C-O (1250–1300 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-3) resolves bond angles and torsional strain. For example, the dihedral angle between benzoxazole and phenol rings is ~85°, indicating minimal conjugation .
Validation : Cross-referencing experimental data with computational predictions (e.g., DFT-optimized geometries) ensures accuracy .
Advanced Research Questions
Q. What computational methods are used to analyze the electronic properties of this compound, and how do they correlate with herbicidal activity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Key Parameters :
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high reactivity, facilitating interactions with biological targets like acetyl-CoA carboxylase in plants .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., phenolic oxygen) critical for binding .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation :
- Crystallographic Refinement : SHELXL refines disordered structures, particularly in derivatives with flexible substituents (e.g., thiophene rings) .
Case Study : In , conflicting IR stretches for C=N (1611 cm⁻¹ vs. predicted 1580 cm⁻¹) were resolved via X-ray data, revealing unexpected tautomerism .
Q. What strategies optimize the herbicidal activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenol para position increases lipid solubility, enhancing membrane permeability .
- Stereochemistry : The (R)-enantiomer of Fenoxaprop-P-ethyl shows 10-fold higher activity than the (S)-form due to selective enzyme binding .
- Bioassays :
Key Reference : details metamifop, a derivative with a fluorophenyl group, showing 98% weed control efficacy via SAR-driven design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
